molecular formula C12H9NO2 B14944352 5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one

5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one

Cat. No.: B14944352
M. Wt: 199.20 g/mol
InChI Key: HUMLXXZVIXMUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one: is a heterocyclic compound that features both pyrrole and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzofuran derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized benzofuran and pyrrole derivatives .

Scientific Research Applications

5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-pyrrol-1-yl)-2-benzofuran-1(3H)-one is unique due to its combined pyrrole and benzofuran structure, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

5-pyrrol-1-yl-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H9NO2/c14-12-11-4-3-10(7-9(11)8-15-12)13-5-1-2-6-13/h1-7H,8H2

InChI Key

HUMLXXZVIXMUHE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N3C=CC=C3)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.